- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,
Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

5-Chloro-2-nitropyridin-3-ol structure
Nom du produit:5-Chloro-2-nitropyridin-3-ol
Numéro CAS:936247-35-7
Le MF:C5H3ClN2O3
Mégawatts:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
5-Chloro-2-nitropyridin-3-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 5-chloro-2-nitro-3-Pyridinol
- 5-chloro-2-nitropyridin-3-ol
- 5-chloro-2-nitro-pyridine-3-ol
- 5-Chloro-2-nitro-3-pyridinol (ACI)
- SY117406
- MFCD18259798
- SCHEMBL2340132
- XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- AS-50221
- DA-00614
- CS-0157364
- 936247-35-7
- AKOS027393597
- O11402
- 5-Chloro-2-nitropyridin-3-ol
-
- MDL: MFCD18259798
- Piscine à noyau: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
- La clé Inchi: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O
Propriétés calculées
- Qualité précise: 173.9832197g/mol
- Masse isotopique unique: 173.9832197g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 78.9Ų
5-Chloro-2-nitropyridin-3-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB485100-250 mg |
5-Chloro-2-nitropyridin-3-ol, 95%; . |
936247-35-7 | 95% | 250MG |
€202.60 | 2023-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-200mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 200mg |
585.0CNY | 2021-07-14 | |
abcr | AB485100-1 g |
5-Chloro-2-nitropyridin-3-ol, 95%; . |
936247-35-7 | 95% | 1g |
€351.60 | 2023-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-250mg |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 250mg |
1064CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-5g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 5g |
3510.0CNY | 2021-07-14 | |
A2B Chem LLC | AH94283-5g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 95% | 5g |
$267.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228004-10g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 98% | 10g |
¥6864.00 | 2024-04-24 | |
1PlusChem | 1P00H1HN-1g |
5-chloro-2-nitro-pyridine-3-ol |
936247-35-7 | 97% | 1g |
$62.00 | 2024-04-20 | |
Ambeed | A297665-1g |
5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 1g |
$77.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5588-5g |
5-chloro-2-nitro-pyridin-3-ol |
936247-35-7 | 97% | 5g |
¥3168.0 | 2024-04-16 |
5-Chloro-2-nitropyridin-3-ol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Référence
- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 5 °C → rt
Référence
- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 0 °C; 30 min
1.2 Reagents: Water ; 0 °C; 30 min
Référence
- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Référence
- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Référence
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Référence
- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Référence
- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Référence
- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,
5-Chloro-2-nitropyridin-3-ol Raw materials
5-Chloro-2-nitropyridin-3-ol Preparation Products
5-Chloro-2-nitropyridin-3-ol Littérature connexe
-
1. Book reviews
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol

Pureté:99%
Quantité:5.0g
Prix ($):397.0